1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol
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Overview
Description
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol is a complex organic compound featuring a benzothiazole ring, a sulfanyl group, and a tribromoethanol moiety
Preparation Methods
The synthesis of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol typically involves multiple steps, starting with the formation of the benzothiazole ring. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
Industrial production methods often utilize one-pot multicomponent reactions and molecular hybridization techniques to streamline the synthesis and reduce costs .
Chemical Reactions Analysis
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, with reagents such as bromine or sodium hydroxide.
Major products formed from these reactions include various substituted benzothiazole derivatives and modified tribromoethanol compounds .
Scientific Research Applications
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . The tribromoethanol moiety contributes to the compound’s reactivity and potential biological effects .
Comparison with Similar Compounds
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds have shown anticonvulsant activity and are used in neurological research.
1,3-Benzothiazole-2-thiol: Known for its role as a metabolite and carcinogenic agent.
The uniqueness of this compound lies in its combination of a benzothiazole ring with a tribromoethanol moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
63044-71-3 |
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Molecular Formula |
C9H6Br3NOS2 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-2,2,2-tribromoethanol |
InChI |
InChI=1S/C9H6Br3NOS2/c10-9(11,12)7(14)16-8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H |
InChI Key |
LLYJKQKOUZMTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(C(Br)(Br)Br)O |
Origin of Product |
United States |
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